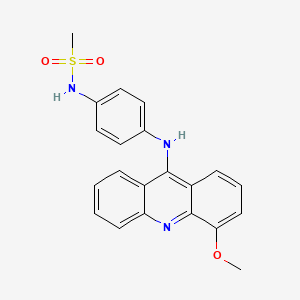
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C13H16N2O. It is a benzamide derivative characterized by the presence of amino and cyclopropyl groups attached to the benzene ring.
Métodos De Preparación
The synthesis of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide typically involves the reaction of 2-(cyclopropylamino)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Aplicaciones Científicas De Investigación
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide can be compared with other benzamide derivatives, such as:
3-amino-4-(cyclopropylamino)benzamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,3-dimethoxybenzamide: Contains methoxy groups instead of amino groups, resulting in different chemical reactivity and applications.
3-acetoxy-2-methylbenzamide:
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide |
InChI |
InChI=1S/C13H17N3O/c14-11-3-1-2-10(12(11)15-8-4-5-8)13(17)16-9-6-7-9/h1-3,8-9,15H,4-7,14H2,(H,16,17) |
Clave InChI |
UIZKJMCRIXKXEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C=CC=C2N)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



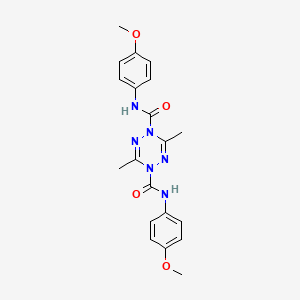
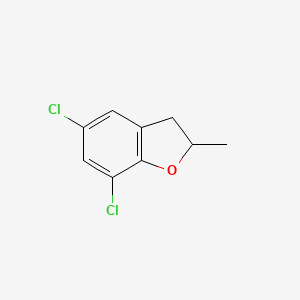

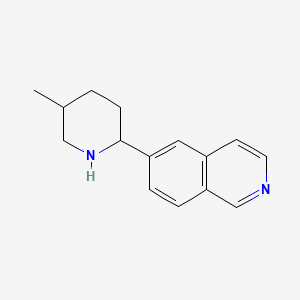
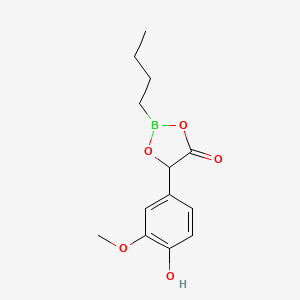





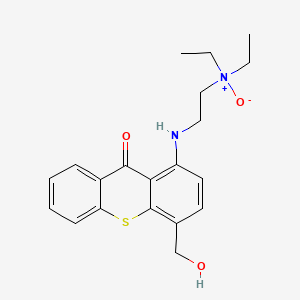
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
